molecular formula C17H20O5 B2845862 Methyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 308298-04-6

Methyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2845862
CAS No.: 308298-04-6
M. Wt: 304.342
InChI Key: VUQLYZBELAYXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran family This compound is characterized by its complex structure, which includes a benzofuran core substituted with a methyl group, a carboxylate ester, and a 3,3-dimethyl-2-oxobutoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the 3,3-dimethyl-2-oxobutoxy side chain and the methyl ester group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The industrial production also emphasizes the purification and quality control of the final product to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methylbenzofuran-3-carboxylate
  • 5-(3,3-Dimethyl-2-oxobutoxy)-4-ethyl-7-methyl-2H-chromen-2-one
  • 5-(3,3-Dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one

Uniqueness

Methyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Methyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H20O5C_{17}H_{20}O_{5} and features a benzofuran core with a specific side chain that enhances its biological properties. Understanding its chemical structure is crucial for elucidating its biological mechanisms.

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
  • Receptor Modulation : It can bind to specific receptors that mediate signaling pathways related to cell survival and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, in a study evaluating its effects on neuroblastoma and glioblastoma cell lines, it demonstrated significant cytotoxicity:

  • Lethal Concentrations (LC50) : The LC50 values for various cell lines were significantly lower than those for standard chemotherapy agents. For instance, the LC50 for one tested glioblastoma line was reported at approximately 200 nM, which is over 15 times lower than that of conventional drugs .

Table 1: Cytotoxicity Data

Cell LineLC50 (nM)Comparison DrugLC50 (nM)
U87200Compound 3>3000
SK180Compound 3>3000
BE18.9Compound 3>3000

This data suggests that this compound could be a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary screening indicated selective action against certain bacterial strains:

  • Gram-positive Bacteria : The compound exhibited notable activity against Bacillus subtilis, while showing lesser effects on Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis32 µg/mL
Escherichia coli>128 µg/mL

These findings indicate potential applications in treating infections caused by Gram-positive bacteria.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

  • Neuroblastoma Study : In a controlled laboratory setting, this compound was administered to neuroblastoma cell lines. Results showed significant apoptosis and cell cycle arrest at G2/M phase, indicating its potential as a therapeutic agent against resistant cancer types .
  • Combination Therapy : A study investigated the combined effect of this compound with ionizing radiation on glioblastoma cells. The combination resulted in enhanced cytotoxicity compared to either treatment alone, suggesting synergistic effects that could improve treatment outcomes in clinical settings .

Properties

IUPAC Name

methyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-10-15(16(19)20-5)12-8-11(6-7-13(12)22-10)21-9-14(18)17(2,3)4/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQLYZBELAYXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.